CRA-026440 - 847460-34-8

CRA-026440

Catalog Number: EVT-255636
CAS Number: 847460-34-8
Molecular Formula: C23H24N4O4
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CRA-026440 is a potent, broad-spectrum HDAC inhibitor. The Ki values against recombinant HDAC isoenzymes HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10 are 4, 14, 11, 15, 7, and 20 nM respectively.
Source and Classification

CRA-026440 is classified as a hydroxamic acid-based inhibitor of histone deacetylase (HDAC). It has been identified as a potent broad-spectrum agent with notable antitumor and antiangiogenic activities. The compound has demonstrated efficacy in both in vitro and in vivo studies, specifically inhibiting various HDAC isozymes (HDAC1, HDAC2, HDAC3/SMRT, HDAC6, HDAC8, and HDAC10) in the nanomolar range . This classification places CRA-026440 among a group of compounds that modulate gene expression by altering histone acetylation status, which is crucial for cancer cell proliferation and survival.

Synthesis Analysis

The synthesis of CRA-026440 is based on established methodologies for creating hydroxamic acid derivatives. While specific details regarding the synthesis are somewhat limited in publicly available literature, it has been referenced in patents related to benzohydroxamic acid-based HDAC inhibitors. The general synthetic approach involves:

  1. Starting Materials: The synthesis typically begins with readily available aromatic carboxylic acids.
  2. Hydroxamic Acid Formation: The carboxylic acid is converted into a hydroxamic acid through reaction with hydroxylamine hydrochloride in the presence of a coupling agent.
  3. Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain CRA-026440 in its pure form.

Parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity but are not extensively detailed in the literature .

Molecular Structure Analysis

CRA-026440 features a molecular structure characteristic of hydroxamic acids. Key aspects include:

  • Functional Groups: The presence of a hydroxamic group (-C(=O)NHOH) which is essential for its interaction with the active sites of HDAC enzymes.
  • Molecular Formula: While the exact molecular formula is not provided in the search results, hydroxamic acids generally exhibit a specific arrangement conducive to enzyme inhibition.
  • 3D Structure: Computational modeling studies could provide insights into its three-dimensional conformation and interactions with target proteins.

The ability of CRA-026440 to bind to HDACs is attributed to its structural features that mimic acetylated lysine residues found on histones .

Chemical Reactions Analysis

CRA-026440 undergoes several important chemical reactions relevant to its functionality:

  1. Enzyme Inhibition: It binds to HDACs, preventing them from deacetylating histones and other proteins. This inhibition leads to increased acetylation levels within cells.
  2. Cellular Effects: In cultured tumor cell lines, treatment with CRA-026440 results in apoptosis (programmed cell death) and inhibition of cell growth due to disrupted cellular signaling pathways associated with deacetylation .
  3. Angiogenesis Inhibition: CRA-026440 has been shown to inhibit ex vivo angiogenesis in a dose-dependent manner, suggesting its potential role in reducing tumor vascularization .
Mechanism of Action

The mechanism of action for CRA-026440 primarily revolves around its role as an HDAC inhibitor:

  1. Histone Acetylation: By inhibiting HDACs, CRA-026440 increases the acetylation of histones, leading to an open chromatin structure that enhances gene transcription associated with tumor suppression.
  2. Gene Expression Modulation: Treatment alters the expression levels of genes involved in apoptosis and angiogenesis. For instance, increased acetylation levels can upregulate pro-apoptotic factors while downregulating anti-apoptotic signals .
  3. Synergistic Effects: When combined with other therapies (e.g., Avastin), CRA-026440 exhibits enhanced efficacy against colorectal tumors in preclinical models .
Physical and Chemical Properties Analysis

While specific physical properties such as melting point or solubility are not detailed in the search results, general characteristics of hydroxamic acids can be inferred:

  • Solubility: Hydroxamic acids are typically soluble in polar solvents due to their ability to form hydrogen bonds.
  • Stability: The stability of CRA-026440 under physiological conditions is crucial for its effectiveness as an inhibitor; factors affecting this include pH and temperature.

Data on pharmacokinetics indicate that CRA-026440 can be administered intravenously with measurable plasma concentrations achieved using liquid chromatography tandem mass spectrometry techniques .

Applications

CRA-026440 has significant implications for cancer therapy due to its potent antitumor properties:

Properties

CAS Number

847460-34-8

Product Name

CRA-026440

IUPAC Name

5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C23H24N4O4/c1-27(2)12-13-31-19-9-10-20-18(14-19)15-21(25-20)23(29)24-11-3-4-16-5-7-17(8-6-16)22(28)26-30/h5-10,14-15,25,30H,11-13H2,1-2H3,(H,24,29)(H,26,28)

InChI Key

OHUCIUMMEAYVKS-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NCC#CC3=CC=C(C=C3)C(=O)NO

Synonyms

CRA 026440
CRA-026440
CRA026440

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NCC#CC3=CC=C(C=C3)C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.